molecular formula C10H11FN2O2 B8776450 4-(4-Amino-3-fluorophenyl)morpholin-3-one CAS No. 742073-22-9

4-(4-Amino-3-fluorophenyl)morpholin-3-one

Cat. No. B8776450
M. Wt: 210.20 g/mol
InChI Key: UVVJLUKYMADJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615549B2

Procedure details

2.0 g (8.4 mmol) 2-fluoro-4-iodo-aniline, 860 mg (8.5 mmol) morpholin-3-one, 162 mg (0.86 mmol) copper(I)iodide, 2.33 g (16.86 mmol) potassium carbonate and 91 μl N,N′-dimethylethylenediamine are suspended in 18 ml of toluene under an argon atmosphere and stirred for two hours in a microwave at a power of 35 Watts at 140° C. Water is added and the mixture is extracted three times with ethyl acetate. The combined organic phases are dried over sodium sulphate and evaporated to dryness. The residue is purified by chromatography on silica gel (eluant: dichloromethane/methanol 50:1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
2.33 g
Type
reactant
Reaction Step Three
Quantity
91 μL
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
162 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][C:11]1=[O:16].C(=O)([O-])[O-].[K+].[K+].CNCCNC>C1(C)C=CC=CC=1.[Cu]I.O>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][C:11]2=[O:16])=[CH:8][C:2]=1[F:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Step Two
Name
Quantity
860 mg
Type
reactant
Smiles
N1C(COCC1)=O
Step Three
Name
Quantity
2.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
91 μL
Type
reactant
Smiles
CNCCNC
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
162 mg
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred for two hours in a microwave at a power of 35 Watts at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (eluant: dichloromethane/methanol 50:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C=C(C=C1)N1C(COCC1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.